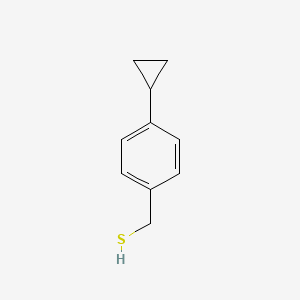

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

説明

科学的研究の応用

Application in Cellulose Fiber Modification

Scientific Field

Textile and Material Engineering

Application Summary

This compound is used to catalyze the oxidation of cellulose fibers, enhancing their reactivity and facilitating the production of cellulose nanofibers.

Methods of Application

The compound acts as a catalyst in the presence of sodium hypochlorite and bromide ions, selectively oxidizing primary alcohol groups on the cellulose to aldehydes and further to carboxylic acids.

Results and Outcomes

The treatment with this compound results in the formation of cellulose nanofibers with high density of carboxylate groups, which improves their dispersion in water and potential for creating stronger and more uniform paper and textile products .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Application Summary

This compound is a reactant for the self-aggregation of supramolecules of nitroxides, which are important for creating novel materials with unique properties.

Methods of Application

It is used to synthesize unsymmetrical spin-labeled bolaamphiphiles, which are molecules that can form self-assembled structures.

Results and Outcomes

The resulting supramolecules exhibit distinct magnetic and optical properties, opening new avenues for research in material science and nanotechnology .

Application in Polymer Modification

Scientific Field

Polymer Science

Application Summary

The compound serves as an additive for polymer-modified hindered amine light stabilizers, enhancing the durability and stability of plastics.

Methods of Application

It is incorporated into polymers to act as a light stabilizer, particularly for polyamide 66 fibers containing acid blue dyes.

Results and Outcomes

The treated fibers show improved resistance to degradation from UV light and mechanical stress, extending the material’s useful life and performance .

Application in Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

The compound is utilized as a reactant to synthesize various organic molecules, including allylated tertiary amines and hydroxylamines.

Methods of Application

It reacts with allylic chlorides and heterocyclic thiols in the presence of oxidants like iodine to form the desired compounds.

Results and Outcomes

These reactions provide a pathway to synthesize complex organic molecules with high efficiency and selectivity, which are valuable in pharmaceuticals and agrochemicals .

Application in Catalysis

Scientific Field

Catalysis

Application Summary

This compound is used as a catalyst in the selective oxidation of alcohols to aldehydes and ketones, a common reaction in chemical synthesis.

Methods of Application

It is used in combination with sodium hypochlorite and bromide salts to catalyze the oxidation of primary and secondary alcohols under mild conditions.

Results and Outcomes

The catalytic system has shown high selectivity and yields, with primary alcohols being converted to aldehydes with over 90% efficiency, and secondary alcohols to ketones .

Application in Nanocellulose Production

Scientific Field

Nanotechnology

Application Summary

The compound facilitates the production of nanocellulose fibers by catalyzing the oxidation of wood cellulose fibers in suspension.

Methods of Application

It catalyzes the selective oxidation of primary alcohol groups on cellulose to aldehydes and further to carboxylic acids, which are then mechanically disintegrated into nanofibers.

Results and Outcomes

The process yields cellulose nanofibers with a high density of carboxylate groups, which improves their dispersion in water and mechanical properties .

Application in Light Stabilization

Application Summary

This compound is an intermediate in the synthesis of light stabilizers used to protect plastics from degradation due to exposure to light.

Methods of Application

It is synthesized through a continuous-flow process and then used to produce hindered amine light stabilizers (HALS) for plastics.

Results and Outcomes

The synthesized HALS improve the performance of plastics in strong light environments, extending their lifespan and maintaining their properties .

Application in Supramolecular Materials

Application Summary

The compound is involved in the synthesis of materials that can form self-aggregated supramolecular structures with unique magnetic and optical properties.

Methods of Application

It is used to synthesize unsymmetrical spin-labeled bolaamphiphiles, which are capable of self-assembly into larger structures.

Results and Outcomes

The resulting materials exhibit distinct magnetic and optical properties, which have potential applications in nanotechnology and material science .

Application in Dye Stabilization

Scientific Field

Textile Chemistry

Application Summary

The compound acts as a light stabilizer for polyamide fibers containing dyes, improving their resistance to fading and degradation.

Methods of Application

It is added to the fibers to enhance their stability against UV light and mechanical stress, particularly for fibers dyed with acid blue dyes.

Results and Outcomes

Treated fibers show improved resistance to degradation from UV light and mechanical stress, maintaining their color and strength for longer periods .

Application in Organic Synthesis

Application Summary

The compound is used to synthesize a variety of organic molecules, including allylated tertiary amines and hydroxylamines.

Results and Outcomes

These reactions provide a pathway to synthesize complex organic molecules with high efficiency and selectivity, valuable in pharmaceuticals and agrochemicals .

Safety And Hazards

特性

IUPAC Name |

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-12-8-14(3)16(9-13(12)2)23(21,22)19-15-10-17(4,5)20-18(6,7)11-15/h8-9,15,19-20H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHLYSBUBETEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321366 | |

| Record name | 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

CAS RN |

691381-06-3 | |

| Record name | 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

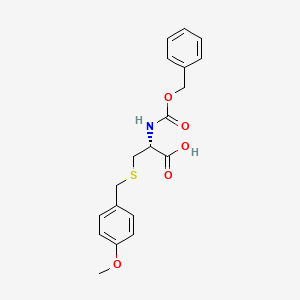

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)

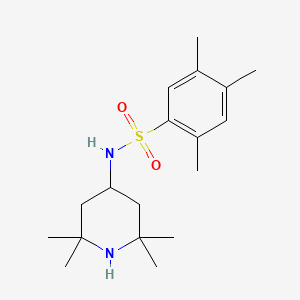

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)

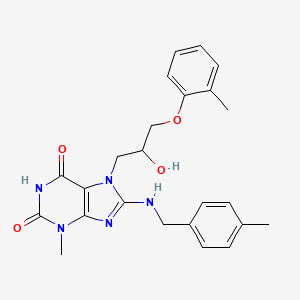

![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2978032.png)